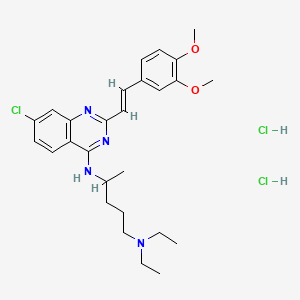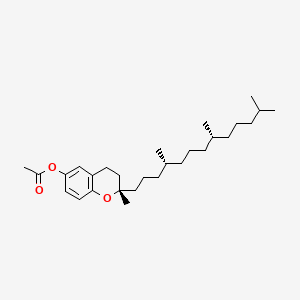
6-(Methylamino)-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylamino)-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is then purified through crystallization or filtration techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-(Methylamino)-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Reagents like sodium hydroxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce aromatic amines.
Scientific Research Applications
6-(Methylamino)-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a dye in textiles, paper, and leather industries.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The sulfonic acid groups enhance its solubility in water, making it suitable for aqueous applications. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components in biological staining.
Comparison with Similar Compounds
Similar Compounds
- 7-amino-4-hydroxy-3-[[2-sulpho-4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid
- 7-(acetylamino)-4-hydroxy-1-[[2-sulpho-4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid
Uniqueness
Compared to similar compounds, 6-(Methylamino)-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its enhanced solubility and stability make it particularly valuable in industrial applications.
Properties
CAS No. |
85614-25-1 |
|---|---|
Molecular Formula |
C19H16N3Na3O12S4 |
Molecular Weight |
675.6 g/mol |
IUPAC Name |
trisodium;6-(methylamino)-5-[[2-sulfonato-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C19H19N3O12S4.3Na/c1-20-17-6-2-12-10-14(36(25,26)27)3-5-15(12)19(17)22-21-16-7-4-13(11-18(16)37(28,29)30)35(23,24)9-8-34-38(31,32)33;;;/h2-7,10-11,20H,8-9H2,1H3,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 |
InChI Key |
QNVKRBGWYYPCAY-UHFFFAOYSA-K |
Canonical SMILES |
CNC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















